(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile
Description
(2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a nitrile-containing enamine derivative with a benzimidazole core and a 3,5-dimethylphenyl substituent. The (2E)-configuration of the double bond ensures planarity, which may enhance binding interactions with biological targets.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3,5-dimethylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-12-7-13(2)9-15(8-12)20-11-14(10-19)18-21-16-5-3-4-6-17(16)22-18/h3-9,11,20H,1-2H3,(H,21,22)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMEYOEXGBIQR-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 3,5-dimethylaniline to introduce the amino group.
Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile moiety through a Knoevenagel condensation reaction between the substituted benzimidazole and an appropriate nitrile compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole ring or the amino group.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring or the aromatic amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction of the nitrile group may produce primary amines.
Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives have been reported to exhibit significant antimicrobial activity. Studies have demonstrated that compounds similar to (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile possess activity against various bacterial strains and fungi. For instance, derivatives like 2-mercaptobenzimidazole have shown promising results against Gram-positive and Gram-negative bacteria as well as fungal species .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | Gram-negative bacteria |
| N18 | 4.53 | Fungal strains |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has also been a focal point in recent research. Compounds derived from benzimidazole have been evaluated for their ability to inhibit cancer cell proliferation, particularly against colorectal carcinoma cell lines (HCT116). For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Mechanism of Action
The mechanism of action of (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, inhibiting their activity, and disrupting cellular processes.
Comparison with Similar Compounds
Structural Analog 1: (2E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile
Key Differences :
- Core Structure : Replaces the benzimidazole group with a purine moiety.
- Substituents : Features a 4-methoxyphenyl group instead of 3,5-dimethylphenyl.
- Molecular Weight : 411.459 g/mol (C₂₃H₂₁N₇O) vs. ~380–390 g/mol (estimated for the target compound, assuming C₂₀H₁₈N₆).
Research Findings :
- Docking Performance : Exhibited a docking score of –11.63 kcal/mol and an RMSD of 0.559 Å when bound to HIV reverse transcriptase (PDB: 4I2P), indicating high precision in target binding .
- Binding Affinity : The purine core and methoxy group likely enhance hydrogen bonding and hydrophobic interactions compared to benzimidazole derivatives.
Structural Analog 2: (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
Key Differences :
- Configuration : (2Z)-isomer with a sulfonyl group instead of benzimidazole.
- Substituents : 3,5-dichlorophenyl and 4-methylbenzenesulfonyl groups.
- Physicochemical Properties : Higher lipophilicity due to chlorine atoms and sulfonyl group.
Research Findings :
Structural Analog 3: Generic Benzimidazole-Based Nitriles
General Trends :
- Electron-Withdrawing Groups : Nitriles enhance stability and participate in dipole interactions.
- Aromatic Substituents : 3,5-Dimethylphenyl provides steric bulk and moderate electron-donating effects, contrasting with dichlorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups in analogs.
Data Table: Comparative Analysis
Critical Analysis of Structural and Functional Differences
- Benzimidazole vs.
- Substituent Effects : The 3,5-dimethylphenyl group balances steric hindrance and hydrophobicity, contrasting with the electron-rich 4-methoxyphenyl (Analog 1) or electron-poor 3,5-dichlorophenyl (Analog 2).
- Configuration Impact : The (2E)-configuration in the target compound and Analog 1 ensures optimal alignment for binding, while the (2Z)-isomer in Analog 2 may alter binding pocket compatibility.
Biological Activity
The compound (2E)-2-(1H-benzimidazol-2-yl)-3-[(3,5-dimethylphenyl)amino]prop-2-enenitrile is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antibacterial, and immunomodulatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant antitumor activity. Specifically, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 2D Assay |
| NCI-H358 | 6.48 ± 0.11 | 2D Assay |
| HCC827 | 20.46 ± 8.63 | 3D Assay |
| NCI-H358 | 16.00 ± 9.38 | 3D Assay |
These results suggest that the compound is more effective in two-dimensional (2D) assays compared to three-dimensional (3D) assays, indicating its potential for further development as an antitumor agent .
Antibacterial Activity
In addition to its antitumor properties, the compound has demonstrated antibacterial activity against various bacterial strains. The presence of the benzimidazole core is known to enhance the interaction with bacterial DNA, leading to inhibition of bacterial growth.
Case Study: Antibacterial Efficacy
A study evaluating several benzimidazole derivatives found that those with structural similarities to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Immunomodulatory Effects
Immunomodulation is another area where this compound shows promise. Research has indicated that benzimidazole derivatives can modulate immune responses by targeting specific ATPases involved in T cell activation.
Mechanism of Action
BMT-1, a derivative related to the compound , was shown to inhibit H+/K+-ATPases in activated T cells, leading to intracellular acidification and reduced T cell proliferation. This suggests that similar derivatives could be explored for their immunomodulatory potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
